![molecular formula C15H16ClN5O2 B1212802 2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol](/img/structure/B1212802.png)
2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol
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Overview
Description
2-[2-[[1-(4-chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Synthesis and Characterization
- Research by Miyashita et al. (1990) demonstrates the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which are structurally similar to the compound . This study provides insights into the methods for preparing such compounds (Miyashita, Iijima, Higashino, & Matsuda, 1990).
- Goryaeva et al. (2013) explored the cyclization reactions of certain pyrazole derivatives, leading to compounds with structures related to 2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol (Goryaeva, Burgart, & Saloutin, 2013).
Antimicrobial and Anticancer Activity
- Hafez, El-Gazzar, & Al-Hussain (2016) synthesized derivatives of pyrazolo[3,4-d]pyrimidine and evaluated them for antimicrobial and anticancer activities. This research provides a perspective on the potential therapeutic applications of compounds structurally related to the one (Hafez, El-Gazzar, & Al-Hussain, 2016).
Biological Evaluation of Derivatives
- Dangi, Hussain, & Talesara (2011) discussed the synthesis of alkoxyphthalimide derivatives of pyrazolo[3,4-d][1,3]thiazol-7(6H)-one and their antimicrobial properties. This indicates the biological significance of such compounds (Dangi, Hussain, & Talesara, 2011).
Chemical Properties and Interactions
- Research by Caram, Mirífico, & Vasini (1994) on the electrochemistry of related compounds in ethanol-acetonitrile solutions can provide insights into the chemical behavior and potential applications of 2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol (Caram, Mirífico, & Vasini, 1994).
Synthesis Methodologies
- Liu et al. (2015) described a new synthesis method for pyrazolo[3,4-d]pyrimidine derivatives, which could be relevant for synthesizing the compound more efficiently (Liu, Zhang, Wang, Chen, Zhang, Cai, Zhou, & Xu, 2015).
properties
Product Name |
2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol |
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Molecular Formula |
C15H16ClN5O2 |
Molecular Weight |
333.77 g/mol |
IUPAC Name |
2-[2-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C15H16ClN5O2/c16-11-1-3-12(4-2-11)21-15-13(9-20-21)14(18-10-19-15)17-5-7-23-8-6-22/h1-4,9-10,22H,5-8H2,(H,17,18,19) |
InChI Key |
UTNKSHGKBYJRQW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCCOCCO)Cl |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCCOCCO)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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